6-Iodoimidazo[1,2-A]pyridin-2-amine
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Overview
Description
6-Iodoimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their significant biological and therapeutic properties, making them valuable in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
6-Iodoimidazo[1,2-A]pyridin-2-amine is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been identified to target the phosphatidylinositol 3-kinase (PI3K) signaling pathway , which plays a crucial role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Mode of Action
The compound interacts with its targets by inhibiting the PI3K signaling pathway . This inhibition can lead to a decrease in tumorigenesis, progression, and poor prognosis, which are often associated with the aberrant expression of the PI3K signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K signaling pathway . By inhibiting PI3K, the compound can disrupt various cellular physiological processes, leading to potential antitumor effects .
Result of Action
The inhibition of the PI3K signaling pathway by this compound can lead to a decrease in cell growth, proliferation, and survival . This can result in potential antitumor effects . In vitro anticancer assays have shown that similar compounds exhibit submicromolar inhibitory activity against various tumor cell lines .
Biochemical Analysis
Biochemical Properties
The role of 6-Iodoimidazo[1,2-A]pyridin-2-amine in biochemical reactions is significant. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins. The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-A]pyridin-2-amine typically involves the cyclization of 2-aminopyridine with an appropriate halogenated ketone. One common method includes the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. The reaction can be carried out in solvents like toluene or ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting the cyclization and halogenation processes .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Iodoimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The im
Properties
IUPAC Name |
6-iodoimidazo[1,2-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFSFUSMLGMIPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.